

Environmental Fate and Degradation of Methomyl-d3: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methomyl-d3**

Cat. No.: **B12373831**

[Get Quote](#)

Disclaimer: This guide focuses on the environmental fate and degradation of Methomyl.

Methomyl-d3 is a deuterated isotopologue of methomyl, primarily used as an internal standard in analytical chemistry for the quantification of methomyl.^[1] Due to the isotopic labeling with deuterium, its chemical properties and behavior in the environment are expected to be virtually identical to that of methomyl. Therefore, the data and degradation pathways described herein for methomyl serve as a comprehensive proxy for the environmental fate of **Methomyl-d3**.

Introduction

Methomyl is a broad-spectrum oxime carbamate insecticide used to control a wide range of pests on various agricultural crops.^{[2][3]} Its high water solubility and relatively low persistence in soil characterize its environmental behavior.^{[2][3]} This guide provides a detailed overview of the environmental fate and degradation of methomyl, covering its primary dissipation routes, degradation products, and the experimental protocols used for its study.

Physicochemical Properties

A summary of the key physicochemical properties of methomyl is presented in Table 1. These properties are crucial in determining its environmental distribution and fate.

Property	Value	Reference
Chemical Formula	<chem>C5H10N2O2S</chem>	[1]
Molar Mass	162.21 g/mol	[4]
Water Solubility	58 g/L (at 25°C)	[4] [5]
Vapor Pressure	Low	[2]
Henry's Law Constant	Low	[2]
Soil Adsorption Coefficient (Koc)	43 cm ³ /g	[6]

Environmental Fate and Dissipation

The dissipation of methomyl from the environment is governed by a combination of biotic and abiotic processes. Due to its low vapor pressure and Henry's law constant, volatilization is not a significant dissipation pathway from water or soil surfaces.[\[2\]](#) Its high water solubility and low soil adsorption coefficient indicate a potential for mobility in soil and leaching into groundwater. [\[3\]](#)[\[5\]](#)[\[7\]](#)

The half-life of methomyl varies significantly depending on the environmental compartment and conditions:

- Soil: 3 to 50 days[\[8\]](#)[\[9\]](#)
- Water: 6 to 262 days[\[8\]](#)[\[9\]](#)
- Air: 160 to 224 days[\[8\]](#)[\[9\]](#)

Degradation Pathways

Methomyl degrades in the environment through hydrolysis, photolysis, and microbial biodegradation.[\[2\]](#) The primary degradation products from both abiotic and biotic processes are methomyl oxime, acetonitrile, and carbon dioxide.[\[2\]](#)

Hydrolysis

Hydrolysis is a major degradation pathway for methomyl, particularly under alkaline conditions. [2] It is stable in acidic and neutral aqueous solutions but degrades with a half-life of 30 days at pH 9.[6][10] The hydrolysis process involves the cleavage of the carbamate ester bond.

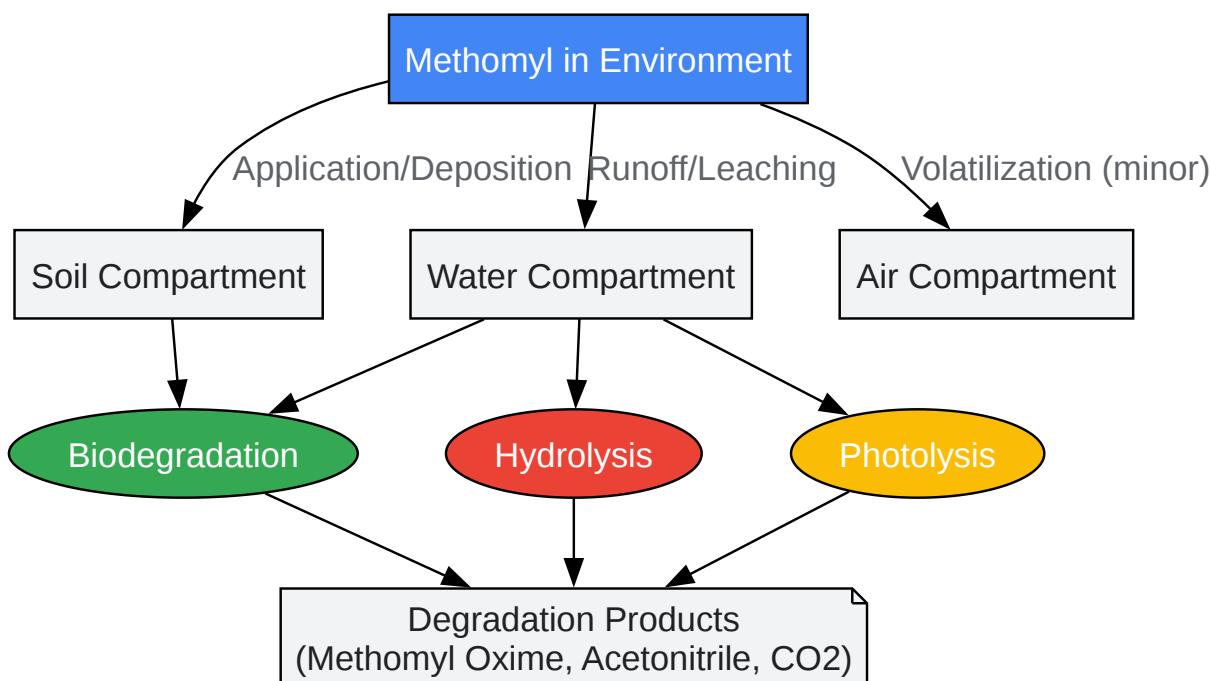
Photolysis

Photodegradation is generally considered a minor dissipation pathway for methomyl.[2] However, its degradation can be significantly enhanced in the presence of photosensitizers or catalysts.[2][8] Direct photolysis in aqueous medium at pH 5 under UV light has a half-life of 2-3 days, with acetonitrile being the principal product.[10] Advanced oxidation processes, such as those involving UV/TiO₂, can lead to complete mineralization of methomyl.[8][11]

Biodegradation

Microbial degradation is a key process for the dissipation of methomyl in soil and water.[2] Several bacterial species have been identified that can utilize methomyl as a source of carbon and/or nitrogen, breaking it down into non-toxic end products.[2][7] Known methomyl-degrading bacteria include species of *Pseudomonas*, *Bacillus*, and *Stenotrophomonas*.[7]

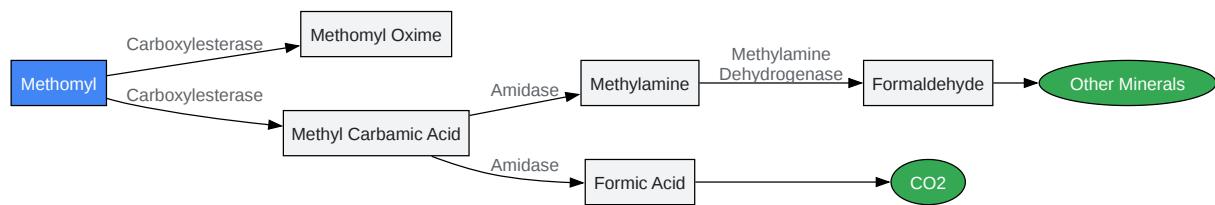
The microbial degradation of methomyl involves several enzymatic reactions, including hydroxylation, oxidation, and cleavage of ester and other bonds.[8][9]

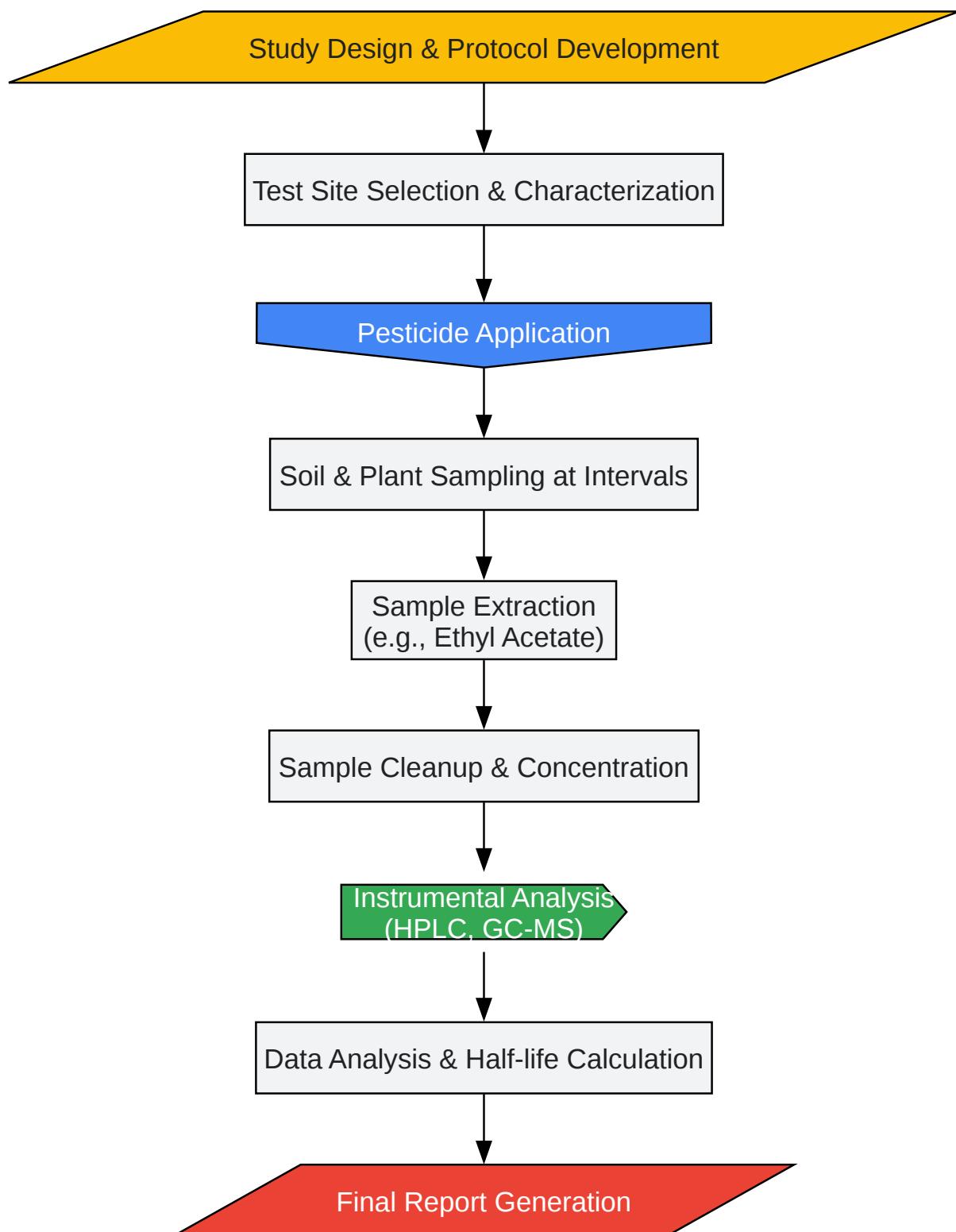

Degradation Products

The major degradation products of methomyl identified in various environmental matrices are summarized in Table 2.

Degradation Product	Formation Pathway(s)	Reference
Methomyl Oxime (S-methyl-N-hydroxythioacetimidate)	Hydrolysis, Biodegradation, Photolysis	[2][8][9][10]
Acetonitrile	Photolysis, Biodegradation	[2][10]
Carbon Dioxide	Biodegradation, Mineralization	[2][12]
Methylamine	Biodegradation	[8]
Formic Acid	Biodegradation	[8]

Visualizing Degradation Pathways and Experimental Workflows


General Environmental Fate of Methomyl



[Click to download full resolution via product page](#)

Caption: General environmental fate and major degradation pathways of methomyl.

Proposed Microbial Degradation Pathway of Methomyl

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Environmental fate and toxicology of methomyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]
- 4. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. Photocatalytic degradation of pesticide methomyl: determination of the reaction pathway and identification of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 342. Methomyl (WHO Pesticide Residues Series 5) [inchem.org]
- To cite this document: BenchChem. [Environmental Fate and Degradation of Methomyl-d3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12373831#environmental-fate-and-degradation-of-methomyl-d3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com